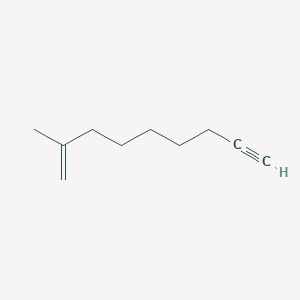

2-Methylnon-1-EN-8-yne

Description

Structure

3D Structure

Properties

CAS No. |

67531-99-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2-methylnon-1-en-8-yne |

InChI |

InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h1H,2,5-9H2,3H3 |

InChI Key |

SVTISKUTJOPYQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methylnon-1-en-8-yne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust synthetic route for the preparation of 2-Methylnon-1-en-8-yne, a valuable building block in organic synthesis. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear pathway for obtaining the target molecule. This document provides detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic pathway to aid in practical laboratory applications.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a five-step reaction sequence commencing with the commercially available starting material, hept-6-yn-1-ol. The strategy involves the initial protection of the terminal alkyne, followed by a series of oxidation and carbon-carbon bond-forming reactions, and concludes with a Wittig olefination to construct the desired 2-methyl-1-ene moiety.

Overall Synthetic Pathway

Caption: Overall synthetic route to this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Silyl Ether Protection | Hept-6-yn-1-ol | TBDMSCl, Imidazole | Dichloromethane (DCM) | Room Temperature | 2 |

| 2 | Swern Oxidation | Protected Heptynol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1.5 |

| 3 | Grignard Reaction | Protected Aldehyde | Methylmagnesium bromide (MeMgBr) | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 |

| 4 | PCC Oxidation | Protected Secondary Alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 3 |

| 5 | Deprotection | Protected Ketone | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1 |

| 6 | Wittig Reaction | Deprotected Ketone | Methyltriphenylphosphonium bromide | Tetrahydrofuran (THF) | 0 to Room Temperature | 4 |

Table 2: Product Yields and Characteristics

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 1 | ((Hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane | C₁₃H₂₆OSi | 226.43 | 95 | Colorless Oil |

| 2 | 7-((tert-Butyldimethylsilyl)oxy)hept-1-ynal | C₁₃H₂₄O₂Si | 240.41 | 85 | Colorless Oil |

| 3 | 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-ol | C₁₄H₂₈O₂Si | 256.46 | 90 | Colorless Oil |

| 4 | 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-one | C₁₄H₂₆O₂Si | 254.44 | 88 | Colorless Oil |

| 5 | 1-Hydroxyoct-7-yn-2-one | C₈H₁₂O₂ | 140.18 | 92 | Colorless Oil |

| 6 | This compound | C₁₀H₁₆ | 136.23 | 75 | Colorless Liquid |

Experimental Protocols

Step 1: Protection of Hept-6-yn-1-ol

This step protects the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent its reaction in subsequent steps.

-

Experimental Workflow

Caption: Workflow for the protection of Hept-6-yn-1-ol.

-

Procedure:

-

To a solution of hept-6-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added imidazole (1.5 eq).

-

The mixture is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to afford ((hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane as a colorless oil.

-

Step 2: Swern Oxidation to the Aldehyde

The protected alcohol is oxidized to the corresponding aldehyde using Swern oxidation, a mild and efficient method.

-

Experimental Workflow

-

Procedure:

-

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C under an inert atmosphere.

-

Dimethyl sulfoxide (DMSO, 2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of the TBDMS-protected heptynol (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification by flash chromatography yields the protected aldehyde.

-

Step 3: Grignard Reaction with Methylmagnesium Bromide

The aldehyde undergoes a nucleophilic addition with methylmagnesium bromide to form a secondary alcohol.

-

Procedure:

-

To a solution of the protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C is added methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the protected secondary alcohol, which is often used in the next step without further purification.

-

Step 4: Oxidation of the Secondary Alcohol to a Ketone

The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).

-

Procedure:

-

To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.5 M) is added a solution of the protected secondary alcohol (1.0 eq) in DCM.

-

The mixture is stirred at room temperature for 3 hours.

-

The reaction mixture is filtered through a pad of silica gel, eluting with DCM.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the protected ketone.

-

Step 5: Deprotection of the Silyl Ether

The TBDMS protecting group is removed to unveil the primary alcohol.

-

Procedure:

-

To a solution of the protected ketone (1.0 eq) in THF (0.5 M) is added tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).

-

The reaction is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield 1-hydroxyoct-7-yn-2-one.

-

Step 6: Wittig Reaction to form this compound

The final step involves a Wittig reaction to convert the ketone into the terminal alkene.

-

Experimental Workflow

Caption: Workflow for the Wittig Reaction.

-

Procedure:

-

Methyltriphenylphosphonium bromide (1.5 eq) is suspended in anhydrous THF (0.5 M) under an inert atmosphere and cooled to 0 °C.

-

n-Butyllithium (1.4 eq, 2.5 M solution in hexanes) is added dropwise, and the resulting orange-red solution is stirred for 1 hour at 0 °C.

-

A solution of 1-hydroxyoct-7-yn-2-one (1.0 eq) in THF is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with water and extracted with pentane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and carefully concentrated at reduced pressure to avoid loss of the volatile product.

-

Purification by flash chromatography on silica gel (eluting with pentane) affords the final product, this compound.

-

This comprehensive guide provides a detailed and actionable strategy for the synthesis of this compound. The presented protocols, data, and diagrams are intended to facilitate the successful execution of this synthesis in a research and development setting. As with all chemical reactions, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Profile of 2-Methylnon-1-en-8-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methylnon-1-en-8-yne, a molecule with potential applications in synthetic chemistry. Due to the absence of readily available experimental data in public databases, this document presents predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles of spectroscopy. Detailed, generalized experimental protocols for acquiring such data are also included, alongside a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the compound's structure, which features a terminal alkene, a terminal alkyne, and a methyl-substituted double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.72 | s | 2H | =CH₂ (vinyl) |

| ~2.20 | t | 2H | -CH₂-C≡CH (propargylic) |

| ~2.05 | t | 2H | =C(CH₃)-CH₂- (allylic) |

| ~1.95 | t | 1H | ≡C-H (alkynyl) |

| ~1.75 | s | 3H | -CH₃ (vinylic) |

| ~1.50 | m | 4H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145.2 | C =CH₂ |

| ~110.1 | =C H₂ |

| ~84.0 | C ≡CH |

| ~68.5 | ≡C H |

| ~36.8 | =C(CH₃)-C H₂- |

| ~28.7 | -CH₂-C H₂-CH₂- |

| ~28.3 | -C H₂-CH₂-C≡ |

| ~22.4 | -C H₃ |

| ~18.3 | -CH₂-C H₂-C≡ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3310 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| 2960-2850 | Strong | C-H Stretch (Alkane) |

| ~2120 | Medium, Sharp | C≡C Stretch (Terminal Alkyne) |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~890 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization: Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M-CH₃]⁺ |

| 93 | High | [M-C₃H₇]⁺ (Loss of propyl radical) |

| 79 | Moderate | [C₆H₇]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used. A small drop of the neat liquid sample is applied directly to the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry

For a volatile liquid, a sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). In a typical GC-MS setup, a dilute solution of the sample in a volatile solvent is injected. For electron ionization (EI), an electron beam energy of 70 eV is standard. The mass analyzer is set to scan a relevant mass-to-charge (m/z) range, for instance, 35-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

In-Depth Technical Guide: Physical Properties of 2-Methylnon-1-en-8-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical properties of the unsaturated hydrocarbon 2-Methylnon-1-en-8-yne. Due to the limited availability of experimental data for this specific compound, this guide leverages established computational prediction methodologies, primarily the Joback group contribution method, to estimate its key physical characteristics. Furthermore, it outlines general experimental protocols for the determination of these properties and presents a logical workflow for such a characterization process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be working with or synthesizing similar long-chain en-yne compounds.

Predicted Physical Properties

The physical properties of this compound have been estimated using the Joback group contribution method, a well-established technique for predicting the thermophysical properties of organic compounds from their molecular structure alone.[1] The data presented in Table 1 are computational estimations and should be considered as such until they can be validated through experimental determination.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value | Unit |

| Molecular Weight | 136.23 | g/mol |

| Boiling Point (at 1 atm) | 433.73 | K |

| 160.58 | °C | |

| Melting Point | 215.1 | K |

| -58.05 | °C | |

| Critical Temperature | 616.48 | K |

| Critical Pressure | 29.86 | bar |

| Critical Volume | 498.0 | cm³/mol |

| Heat of Formation (Ideal Gas, 298 K) | 194.5 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | 296.87 | kJ/mol |

| Heat of Vaporization (at normal boiling point) | 39.4 | kJ/mol |

| Estimated Liquid Density (at 298 K) | ~0.76 | g/cm³ |

| Estimated Refractive Index (at 298 K) | ~1.45 | |

| Estimated Solubility in Water | Low to Insoluble | |

| Estimated Solubility in Nonpolar Solvents | Soluble |

Note on Solubility: Alkynes and alkenes, being nonpolar molecules, generally exhibit low solubility in polar solvents like water but are soluble in nonpolar organic solvents.[2][3][4] It is predicted that this compound, with its long hydrocarbon chain, will follow this trend.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro-reflux Method)

The boiling point of a liquid can be determined using a micro-reflux apparatus, which is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Heating block or oil bath

-

Thermometer

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block or oil bath.

-

Clamp a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the thermometer so that its bulb is level with the reflux ring.

-

The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precise volume.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 298 K).

-

Carefully remove any excess liquid that has expanded and re-weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, can be determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard with a known refractive index.

-

Place a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is connected to a constant temperature water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

General Synthetic Strategy

Step 1: Alkylation of a Terminal Alkyne A suitable starting material would be a terminal alkyne that can be deprotonated to form a nucleophilic acetylide ion. This acetylide can then react with an appropriate alkyl halide in an SN2 reaction to form a new carbon-carbon bond.

Step 2: Introduction of the Terminal Alkene The second step would involve a reaction to form the 2-methyl-1-ene group at the other end of the carbon chain. This could potentially be achieved through a Wittig reaction or a similar olefination protocol on a corresponding ketone.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel liquid compound like this compound.

Caption: Logical workflow for the determination of physical properties.

References

A Technical Guide to the Reactivity of the Terminal Alkyne in 2-Methylnon-1-en-8-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnon-1-en-8-yne is a bifunctional molecule featuring two key reactive sites: a terminal alkene and a terminal alkyne. This guide focuses on the reactivity of the terminal alkyne, a versatile functional group that serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the selective transformation of this terminal alkyne in the presence of the alkene is crucial for its application in complex molecule synthesis, including the development of novel therapeutic agents. This document provides an in-depth analysis of the primary reactions involving the terminal alkyne of this compound and similar 1,n-enynes, complete with quantitative data from representative studies, detailed experimental protocols, and visualizations of the underlying reaction pathways.

Core Reactivity of the Terminal Alkyne

The terminal alkyne in this compound is characterized by its sp-hybridized carbon atom, which imparts a significant degree of acidity to the terminal proton (pKa ≈ 25). This acidity is a cornerstone of its reactivity, allowing for deprotonation to form a potent nucleophile. Furthermore, the π-bonds of the alkyne are susceptible to a range of addition and coupling reactions. The presence of the spatially distant terminal alkene offers both a challenge and an opportunity for chemoselective transformations.

Key Reactions and Experimental Data

The following sections detail the principal reactions targeting the terminal alkyne moiety. The quantitative data provided are drawn from studies on analogous 1,n-enyne systems to provide a predictive framework for the reactivity of this compound.

Deprotonation and Alkylation

The acidity of the terminal alkyne allows for its conversion into a powerful carbon nucleophile, an acetylide anion, upon treatment with a strong base. This acetylide can then participate in nucleophilic substitution reactions, most commonly with primary alkyl halides, to extend the carbon chain.[1][2]

Reaction Scheme:

Caption: Deprotonation followed by SN2 alkylation of the terminal alkyne.

Table 1: Representative Data for Alkylation of Terminal Alkynes

| Substrate (Analog) | Base | Alkyl Halide | Solvent | Conditions | Yield (%) | Reference |

| 1-Heptyne | n-BuLi | 1-Iodobutane | THF | 0 °C to rt | 95 | [3] |

| Phenylacetylene | NaNH₂ | Methyl Iodide | NH₃ (l) | -33 °C | 98 | Generic |

| 1-Octyne | n-BuLi | Benzyl Bromide | THF | 0 °C to rt | 85 | [3] |

Experimental Protocol: General Procedure for Alkylation of a Terminal Alkyne [3]

-

A solution of the terminal alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.

-

The alkyl halide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[4][5] This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes.[6]

Reaction Scheme:

Caption: Sonogashira coupling of the terminal alkyne with an aryl/vinyl halide.

Table 2: Representative Data for Sonogashira Coupling of Terminal Alkynes

| Alkyne Substrate | Aryl/Vinyl Halide | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 95 | Generic |

| 1-Heptyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | DMF | 91 | Generic |

| Trimethylsilylacetylene | Vinyl Bromide | Pd(PPh₃)₄ (5) | CuI (5) | n-BuNH₂ | Benzene | 89 | Generic |

Experimental Protocol: General Procedure for Sonogashira Coupling [7]

-

To a solution of the aryl or vinyl halide (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[8][9] This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[10]

Reaction Scheme:

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 3: Representative Data for CuAAC Reactions

| Alkyne Substrate | Azide | Cu(I) Source | Solvent | Conditions | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Na Ascorbate | t-BuOH/H₂O | rt, 12 h | 91 | Generic |

| 1-Octyne | 1-Azidohexane | CuI | THF | rt, 8 h | 95 | Generic |

| Propargyl alcohol | Ethyl 2-azidoacetate | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | rt, 2 h | 98 | Generic |

Experimental Protocol: General Procedure for CuAAC Reaction [11]

-

To a solution of the terminal alkyne (1.0 eq) and the azide (1.05 eq) in a mixture of t-butanol and water (1:1) is added sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization.

Selective Hydration

The terminal alkyne of an enyne can be selectively hydrated to form a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reaction conditions. This allows for the targeted synthesis of carbonyl compounds.

This reaction is typically catalyzed by mercury(II) salts in the presence of a strong acid and results in the formation of a methyl ketone.[12][13]

Reaction Scheme:

Caption: Markovnikov hydration of the terminal alkyne to a methyl ketone.

Table 4: Representative Data for Markovnikov Hydration of Terminal Alkynes

| Substrate | Catalyst | Acid | Solvent | Conditions | Yield (%) | Reference |

| 1-Octyne | HgSO₄ | H₂SO₄ | H₂O/THF | 60 °C, 6 h | 91 | [14] |

| Phenylacetylene | HgO | H₂SO₄ | H₂O/EtOH | 100 °C, 3 h | 85 | Generic |

Experimental Protocol: General Procedure for Markovnikov Hydration [14]

-

To a solution of the terminal alkyne (1.0 eq) in a mixture of water and a co-solvent (e.g., THF or ethanol) is added sulfuric acid (0.5 eq) and mercury(II) sulfate (0.05 eq).

-

The reaction mixture is heated to 60-100 °C and stirred for several hours until the reaction is complete.

-

The mixture is cooled to room temperature, neutralized with sodium bicarbonate, and extracted with diethyl ether.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by distillation or column chromatography.

This two-step procedure involves the addition of a sterically hindered borane (to prevent double addition) across the triple bond, followed by oxidative workup to yield an aldehyde.[15][16]

Reaction Scheme:

Caption: Anti-Markovnikov hydration via hydroboration-oxidation to an aldehyde.

Table 5: Representative Data for Hydroboration-Oxidation of Terminal Alkynes

| Substrate | Borane Reagent | Oxidation Conditions | Solvent | Yield (%) | Reference |

| 1-Octyne | 9-BBN | H₂O₂, NaOH | THF | 85 | [17] |

| Phenylacetylene | Disiamylborane | H₂O₂, NaOH | THF | 82 | [15] |

Experimental Protocol: General Procedure for Hydroboration-Oxidation [17]

-

To a solution of the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere is added a solution of a sterically hindered borane (e.g., 9-BBN or disiamylborane, 1.1 eq) at 0 °C.

-

The reaction is stirred at room temperature for 4-6 hours.

-

The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

-

The mixture is stirred at room temperature for 1-2 hours and then extracted with diethyl ether.

-

The organic layer is washed with brine, dried over magnesium sulfate, filtered, and concentrated.

-

The crude aldehyde is purified by column chromatography.

Conclusion

The terminal alkyne of this compound is a highly versatile functional group that can be selectively targeted for a wide range of chemical transformations. Through careful selection of reagents and reaction conditions, researchers can achieve high-yielding alkylation, Sonogashira coupling, cycloaddition, and hydration reactions, often with excellent chemoselectivity in the presence of the terminal alkene. The protocols and data presented in this guide provide a solid foundation for the strategic manipulation of this functional group in the synthesis of complex organic molecules for applications in research, materials science, and drug development.

References

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Khan Academy [khanacademy.org]

- 13. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Stereochemistry of 2-Methylnon-1-en-8-yne

Abstract: This document provides a comprehensive technical overview of the stereochemical aspects of 2-Methylnon-1-en-8-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the core structural features, potential stereoisomers, and presents illustrative analytical and synthetic protocols. All data presented herein is representative and intended to serve as a practical guide for experimental design.

Molecular Structure and Stereocenters

This compound is a hydrocarbon featuring both a double bond (alkene) and a triple bond (alkyne). Its structure is defined by a nine-carbon chain with a methyl group at the second carbon position, a terminal double bond, and a terminal triple bond.

-

IUPAC Name: this compound

-

Chemical Formula: C₁₀H₁₆

-

Key Structural Features:

-

A terminal alkene (vinylic group) at C1-C2.

-

A terminal alkyne at C8-C9.

-

A substituent methyl group at C2.

-

The stereochemistry of this molecule is determined by the presence of a single chiral center. A carbon atom is a chiral center when it is bonded to four different groups.

Analysis of the Chiral Center:

-

Carbon-2 (C2): This carbon atom is bonded to:

-

A methyl group (-CH₃).

-

A vinylic group (=CH₂).

-

A methylene group leading to the rest of the carbon chain (-CH₂-).

-

The rest of the aliphatic chain containing the alkyne.

-

Since C2 is bonded to four distinct groups, it is a stereocenter. Consequently, this compound can exist as a pair of enantiomers: (R)-2-Methylnon-1-en-8-yne and (S)-2-Methylnon-1-en-8-yne. These molecules are non-superimposable mirror images of each other.

Physicochemical and Chromatographic Properties

The enantiomers of this compound are expected to have identical physical properties such as boiling point and density. Their key distinguishing feature is their interaction with plane-polarized light (optical activity) and their differential interaction with other chiral molecules, which allows for their separation using chiral chromatography. The following table summarizes hypothetical, yet realistic, data for the enantiomers.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Weight ( g/mol ) | 136.24 | 136.24 | 136.24 |

| Optical Rotation [α]D20 | -25.4° (c=1, CHCl₃) | +25.4° (c=1, CHCl₃) | 0° |

| Boiling Point (°C at 760 mmHg) | 166.5 | 166.5 | 166.5 |

| Chiral HPLC Retention Time (min) | 10.2 | 11.5 | 10.2 and 11.5 |

Experimental Protocols

Protocol for Enantiomeric Separation via Chiral HPLC

This protocol describes a standard method for the analytical separation of the (R) and (S) enantiomers of this compound.

Objective: To resolve and quantify the enantiomeric composition of a sample of this compound.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 99:1 (v/v) n-Hexane / Isopropanol.

-

Sample: 1 mg/mL solution of this compound in n-Hexane.

Methodology:

-

System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Detection: Monitor the eluent at a wavelength of 210 nm, as the molecule lacks a strong chromophore.

-

Data Analysis: Record the chromatogram for at least 20 minutes. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Visualizations

Workflow for Enantiomeric Separation and Analysis

The following diagram illustrates the logical workflow for the separation and analysis of the enantiomers of this compound.

Caption: Workflow for the chiral separation and analysis of enantiomers.

Hypothetical Biological Signaling Pathway

In drug development, enantiomers often exhibit different biological activities. The following diagram illustrates a hypothetical signaling pathway where one enantiomer of this compound acts as a specific agonist for a G-protein coupled receptor (GPCR), while the other is inactive.

Caption: Hypothetical pathway showing stereoselective receptor binding.

An In-depth Technical Guide to the Thermal Stability of 2-Methylnon-1-en-8-yne

Disclaimer: Publicly available experimental data on the thermal stability of 2-Methylnon-1-en-8-yne is limited. This guide provides a theoretical framework based on the known properties of its functional groups, alongside standardized experimental protocols for its characterization. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound is a hydrocarbon featuring both a terminal alkyne and a trisubstituted alkene functional group. This unique structural combination makes it a potentially valuable building block in organic synthesis and materials science. Understanding its thermal stability is paramount for determining safe handling, storage, and reaction conditions, particularly in applications involving elevated temperatures. This document outlines the theoretical considerations for the thermal stability of this compound and provides detailed experimental protocols for its empirical determination.

Theoretical Thermal Stability Assessment

The thermal stability of this compound is primarily dictated by the C-C and C-H bond dissociation energies within its structure. The presence of both π-systems (alkene and alkyne) influences its reactivity at elevated temperatures.

-

Alkene Group (2-Methylnon-1-ene): Trisubstituted alkenes are generally more stable than their monosubstituted or disubstituted counterparts due to hyperconjugation. However, the double bond still represents a site of potential reactivity, susceptible to isomerization or polymerization at high temperatures.

-

Alkyne Group (-8-yne): Terminal alkynes are known to be reactive and can undergo a variety of thermal transformations, including polymerization, cyclization, and rearrangement. The acidity of the terminal proton can also play a role in certain decomposition pathways, especially in the presence of catalytic species.

-

Combined System (En-yne): The conjugated or non-conjugated arrangement of the double and triple bonds significantly impacts thermal stability. In this compound, the long aliphatic chain separates the two functional groups, suggesting they may initially react independently. However, as the molecule undergoes thermal stress, intramolecular reactions could occur.

Based on these considerations, the thermal decomposition of this compound is likely to be a complex process involving multiple competing pathways. The initial stages of decomposition are expected to involve the weaker C-C bonds and the more reactive π-systems.

Experimental Determination of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.

3.1.1. Experimental Protocol for TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

3.1.2. Hypothetical TGA Data for this compound

| Parameter | Hypothetical Value |

| Onset Decomposition Temperature (Tonset) | 220 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 °C |

| Final Decomposition Temperature (Tfinal) | 350 °C |

| Residual Mass at 600 °C | < 1% |

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

3.2.1. Experimental Protocol for DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -20 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, polymerization) events. The peak area can be integrated to determine the enthalpy of the transition.

3.2.2. Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | -5 | 0 | 80 (Endothermic) |

| Boiling | 180 | 185 | 350 (Endothermic) |

| Decomposition | 215 | 245 | -250 (Exothermic) |

Visualizations

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Potential thermal decomposition pathways for an enyne.

Conclusion

An In-depth Technical Guide to the Solubility of 2-Methylnon-1-en-8-yne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylnon-1-en-8-yne. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines the predicted solubility based on its chemical structure and the general principles of "like dissolves like." Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists working with this compound in fields such as organic synthesis, materials science, and drug development.

Introduction to this compound

This compound is an organic molecule with the chemical formula C₁₀H₁₆. Its structure features a nine-carbon chain with a methyl group at the second position, a terminal double bond (alkene), and a terminal triple bond (alkyne). This combination of functional groups results in a predominantly non-polar molecule. Understanding its solubility is crucial for a variety of applications, including reaction solvent selection, purification processes, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is highest in solvents with similar polarity.[1][2] this compound is a hydrocarbon with both alkene and alkyne functionalities, which do not significantly increase its polarity. Therefore, it is predicted to be readily soluble in non-polar organic solvents and sparingly soluble to insoluble in polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Benzene, Toluene, Diethyl Ether, Carbon Tetrachloride | High | The non-polar nature of these solvents closely matches that of the long hydrocarbon chain of this compound, leading to favorable intermolecular interactions.[3][4][5] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | While these solvents have a dipole moment, they can often dissolve non-polar compounds to a significant extent. THF and DCM are generally good solvents for a wide range of organic molecules. |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The strong hydrogen bonding network in polar protic solvents, particularly water, would be disrupted by the non-polar solute without the formation of comparably strong new interactions, making dissolution energetically unfavorable.[3][6][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol describes the widely used isothermal shake-flask method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer if the compound has a chromophore).

-

Calibration standards of this compound of known concentrations.

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid or liquid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Example of Experimental Solubility Data Table for this compound at 25°C

| Organic Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., n-Hexane | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |

| e.g., Toluene | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |

| e.g., Ethanol | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |

| e.g., Acetone | [Experimental Value] | [Calculated Value] | Shake-Flask, GC-FID |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. orgosolver.com [orgosolver.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. organicmystery.com [organicmystery.com]

- 6. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Enyne Metathesis Reactions Using 2-Methylnon-1-en-8-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enyne metathesis is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis that enables the construction of cyclic and acyclic 1,3-dienes from readily available enyne precursors. This atom-economical reaction, typically catalyzed by ruthenium carbene complexes such as Grubbs or Hoveyda-Grubbs catalysts, has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals. The intramolecular variant, known as ring-closing enyne metathesis (RCEYM), is particularly useful for the construction of carbo- and heterocyclic ring systems.

This document provides detailed application notes and a generalized protocol for the ring-closing enyne metathesis of 2-Methylnon-1-en-8-yne, a representative unfunctionalized 1,8-enyne, to yield the corresponding eight-membered cyclic diene, 4-Methyl-1,4-cyclooctadiene.

Reaction Principle

The ring-closing enyne metathesis of this compound proceeds via a catalytic cycle involving a ruthenium carbene catalyst. The reaction is driven by the formation of a thermodynamically stable conjugated diene system within the cyclic product. The generally accepted mechanism can proceed through either an "ene-then-yne" or a "yne-then-ene" pathway, depending on the substrate and catalyst. For terminal alkenes and alkynes, the "ene-then-yne" pathway is often favored with second-generation Grubbs-type catalysts.

Data Presentation: A Survey of Relevant Enyne Metathesis Reactions

While specific data for the RCEYM of this compound is not extensively published, the following table summarizes typical reaction conditions and outcomes for the ring-closing metathesis of structurally similar terminal enynes to form medium-sized rings. This data provides a strong basis for the development of a protocol for the target substrate.

| Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Allyl-N-(but-3-ynyl)tosylamide | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | 85 | General Literature Precedent |

| Diethyl allyl(prop-2-ynyl)malonate | Grubbs II (5) | Toluene | 80 | 4 | 92 | General Literature Precedent |

| 1-Allyloxy-4-pentyne | Hoveyda-Grubbs II (3) | Toluene | 60 | 6 | 88 | General Literature Precedent |

| Dec-1-en-9-yne | Grubbs II (5) | CH₂Cl₂ | 40 | 16 | 75 | General Literature Precedent |

| This compound (Proposed) | Grubbs II (2-5) | Toluene or CH₂Cl₂ | 40-80 | 4-16 | Expected >70 | N/A |

Experimental Protocol: Ring-Closing Enyne Metathesis of this compound

This protocol provides a detailed methodology for the synthesis of 4-Methyl-1,4-cyclooctadiene from this compound using a second-generation Grubbs catalyst.

Materials:

-

This compound

-

Grubbs Catalyst®, 2nd Generation

-

Anhydrous, degassed toluene or dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 7.34 mmol).

-

Under a positive pressure of argon or nitrogen, add anhydrous, degassed toluene (or CH₂Cl₂) to achieve a substrate concentration of 0.05 M (approximately 147 mL).

-

Stir the solution at room temperature to ensure complete dissolution.

-

-

Catalyst Addition:

-

In a separate vial, weigh Grubbs Catalyst®, 2nd Generation (e.g., 125 mg, 0.147 mmol, 2 mol%) under an inert atmosphere.

-

Dissolve the catalyst in a small amount of the reaction solvent (e.g., 5 mL) and add it to the reaction flask via a cannula or a gas-tight syringe.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C for toluene).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Methyl-1,4-cyclooctadiene.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Mandatory Visualizations

Caption: Experimental workflow for the RCEYM of this compound.

Caption: Catalytic cycle for the "ene-then-yne" RCEYM pathway.

Application Notes and Protocols: Grubbs Catalyst for 2-Methylnon-1-en-8-yne Metathesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing enyne metathesis (RCEYM) is a powerful synthetic transformation that utilizes a metal carbene catalyst, such as a Grubbs catalyst, to form a cyclic compound from a linear precursor containing both an alkene and an alkyne. This methodology is particularly valuable in the synthesis of complex molecular architectures found in natural products and pharmaceuticals. This document provides detailed application notes and protocols for the intramolecular ring-closing metathesis of 2-Methylnon-1-en-8-yne using a Grubbs catalyst to yield the corresponding seven-membered cyclic diene.

The Grubbs family of ruthenium-based catalysts are widely employed for this transformation due to their functional group tolerance, stability, and high catalytic activity.[1][2][3] The reaction proceeds via a catalytic cycle involving the formation of metallacyclobutane and metallacyclobutene intermediates.[4][5] The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system within the newly formed ring.[4]

Reaction Overview

The ring-closing metathesis of this compound results in the formation of 4-methyl-1,6-cycloheptadiene. The general transformation is depicted below:

References

- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 4. Enyne Metathesis [organic-chemistry.org]

- 5. digitalcommons.butler.edu [digitalcommons.butler.edu]

Application Notes and Protocols for the Sonogashira Coupling of 2-Methylnon-1-en-8-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira coupling of 2-Methylnon-1-en-8-yne with a vinyl halide. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of significant importance in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][4] The resulting enyne products are valuable building blocks in organic synthesis.[5][6] This protocol outlines the necessary reagents, equipment, and step-by-step procedure for a successful coupling reaction.

Introduction

The Sonogashira coupling, discovered by Kenkichi Sonogashira, is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[1][2][7] The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the vinyl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[1][8] This methodology is particularly useful for the synthesis of conjugated enynes and arylalkynes.[1]

This application note focuses on the Sonogashira coupling of this compound, a terminal alkyne, with a generic vinyl halide (vinyl iodide or vinyl bromide is recommended for higher reactivity).[1][8]

Data Presentation

The success of a Sonogashira coupling can be influenced by various parameters. The following table summarizes typical reaction conditions and expected outcomes based on literature precedents for similar substrates.

| Parameter | Condition | Expected Outcome/Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) | Both are effective. Pd(PPh₃)₄ is used directly as the Pd(0) source, while PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[1][2] |

| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction to facilitate the formation of the copper acetylide.[1][2] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[8][9] |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.[7][9] |

| Vinyl Halide | Vinyl iodide or Vinyl bromide | Reactivity order is I > Br > Cl. Iodides and bromides are generally preferred for milder reaction conditions.[1][8] |

| Temperature | Room temperature to 50 °C | The reaction can often be carried out at room temperature, but gentle heating may be required for less reactive substrates.[2][8] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS until completion. |

| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the palladium(0) catalyst and homocoupling of the alkyne (Glaser coupling).[2] |

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a vinyl halide on a 1 mmol scale.

Materials:

-

This compound (1 mmol, 1.0 eq)

-

Vinyl halide (e.g., vinyl bromide or vinyl iodide) (1.1 mmol, 1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (5 mL, anhydrous and deoxygenated)

-

Tetrahydrofuran (THF) (10 mL, anhydrous and deoxygenated)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard glassware for workup and purification

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.02 mmol), and PPh₃ (0.06 mmol).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

-

Addition of Reagents:

-

Add anhydrous and deoxygenated THF (10 mL) and triethylamine (5 mL) to the flask via syringe.

-

Stir the mixture at room temperature until the catalysts are fully dissolved.

-

Add this compound (1 mmol) to the reaction mixture via syringe.

-

Finally, add the vinyl halide (1.1 mmol) dropwise to the stirring solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

-

-

Workup:

-

Once the reaction is complete (typically when the starting alkyne is consumed), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired enyne product.

-

Mandatory Visualization

Caption: Workflow for the Sonogashira coupling experiment.

This detailed protocol provides a solid foundation for researchers to successfully perform the Sonogashira coupling of this compound. As with any chemical reaction, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment. The reaction conditions may require optimization depending on the specific vinyl halide used.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. books.rsc.org [books.rsc.org]

Application Notes and Protocols: The Versatility of Terminal Alkynes in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the most prominent example, utilizing the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[2][3] This reaction is prized for its high efficiency, broad scope, and compatibility with a wide range of functional groups and solvents, including water.[2][4][5] The stability and peptide-bond-mimicking nature of the resulting triazole ring further enhance its appeal in biological applications.[6]

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of the carbon chain, are crucial reactants in CuAAC.[7] Their unique reactivity, combined with their relative stability and the ease with which they can be introduced into various molecules, has made them indispensable tools in diverse fields ranging from drug discovery and bioconjugation to materials science.[3][7]

Applications of Terminal Alkynes in Click Chemistry

The broad utility of terminal alkyne-based click chemistry stems from its modularity and efficiency, allowing for the rapid construction of complex molecular architectures.

Drug Discovery and Development

Click chemistry has significantly accelerated the drug discovery process by enabling the rapid assembly of vast molecular libraries for lead generation and optimization.[1][3][8] The CuAAC reaction allows for the efficient linking of molecular fragments, facilitating the synthesis of novel drug candidates.[3] This approach has been instrumental in generating agonists for receptors like the peroxisome proliferator-activated receptor γ (PPAR-γ) for potential type II diabetes treatment.[8] Furthermore, click chemistry is employed in target-guided synthesis, where the biological target itself templates the formation of its own high-affinity ligand from a pool of reactive fragments.[9] The triazole linkage formed is not just a passive linker but can actively participate in binding to biological targets.[6] Radiochemistry has also benefited, with click reactions enabling the rapid synthesis of 18F-labeled compounds for PET imaging and other radiopharmaceuticals.[1][6]

Bioconjugation and Chemical Biology

Bioconjugation, the covalent labeling of biomolecules, is a cornerstone of chemical biology, and click chemistry with terminal alkynes has become a go-to method in this arena.[3][10] The bioorthogonal nature of the azide and terminal alkyne groups, meaning they are unreactive with most biological functionalities, allows for their specific reaction within complex biological systems, including living cells.[8][9] This has enabled a wide array of applications:

-

Protein Labeling: Proteins can be modified with terminal alkynes and subsequently labeled with azide-containing probes, such as fluorophores or affinity tags, for visualization and pull-down experiments.[11][12] This can be achieved by introducing alkyne-bearing unnatural amino acids or by modifying existing amino acid residues.[8]

-

Nucleic Acid Labeling: DNA and RNA can be functionalized with terminal alkynes for various applications, including the study of their cellular localization and interactions.[13]

-

Glycan Engineering: Cells can be metabolically engineered to incorporate azide or alkyne-modified sugars into their surface glycans, which can then be visualized or targeted.[13]

-

Activity-Based Protein Profiling (ABPP): Click chemistry is used to attach reporter tags to enzyme active sites that have been targeted by covalent inhibitors, allowing for the identification and characterization of enzyme activity in complex proteomes.[14]

Materials Science and Polymer Chemistry

The robustness and efficiency of the CuAAC reaction have made it a powerful tool for the synthesis and functionalization of polymers and other materials.[3][15] By incorporating terminal alkynes into polymer chains, researchers can precisely control the architecture and functionality of the resulting materials. This has led to the development of:

-

Block Copolymers: Well-defined block copolymers can be synthesized by "clicking" together polymer chains with terminal alkyne and azide functionalities.[2][16]

-

Dendrimers and Complex Architectures: The modular nature of click chemistry is ideal for the construction of complex, highly branched macromolecules like dendrimers.[2]

-

Surface Modification: Surfaces can be functionalized with terminal alkynes and subsequently modified with a variety of azide-containing molecules to create materials with tailored properties for applications in areas like biocompatible coatings and sensors.[4]

-

Hydrogels and Nanoparticles: Click chemistry is used to crosslink polymers to form hydrogels and to functionalize nanoparticles for drug delivery and imaging applications.[2][16]

Quantitative Data Summary

The following tables summarize typical quantitative data for CuAAC reactions, providing a reference for experimental design.

| Parameter | Typical Range/Value | Notes | References |

| Reaction Time | 15 minutes - 1 hour | Can be longer for more complex systems or lower catalyst concentrations. | [17] |

| Temperature | Room Temperature (20-25 °C) | The reaction is generally efficient at ambient temperatures. | [5][9] |

| pH Range | 4 - 12 | The CuAAC reaction is tolerant of a wide pH range, making it suitable for biological applications. | [2][5] |

| Solvents | Water, DMSO, tBuOH, Methanol, and various organic solvents | The reaction is compatible with a broad range of solvents, including aqueous buffers. | [2][9][17] |

| Yields | > 95% | CuAAC reactions are known for their high to quantitative yields. | [8] |

Table 1: General Reaction Parameters for CuAAC

| Component | Typical Concentration/Ratio | Notes | References |

| Alkyne-modified Biomolecule | 10 µM - 1 mg/mL | Concentration is dependent on the specific application and biomolecule. | [10][18] |

| Azide Probe | 4 - 50 equivalents (relative to alkyne) | An excess of the azide probe is often used to ensure complete labeling. | [17][19] |

| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM (final concentration) | The precursor to the active Cu(I) catalyst. | [10][18] |

| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 1:2 to 1:5 molar ratio (Cu:Ligand) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. | [10][17][20] |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM - 40 equivalents (relative to azide) | Reduces Cu(II) to the active Cu(I) state. | [10][17][20] |

Table 2: Typical Reagent Concentrations for Bioconjugation via CuAAC

| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Conversion/Yield | Notes | References |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.5 mol % | 5 minutes | Quantitative | For benzyl azide and phenylacetylene. | [21][22] |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 - 0.005 mol % (25-50 ppm) | 24 hours | > 90% | For para-substituted phenylacetylenes. | [22] |

| CuCl(TPh) | Not specified | Short reaction times | Excellent yields | Effective for sterically hindered azides and alkynes. | [5] |

Table 3: Catalyst Performance in CuAAC Reactions

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between a terminal alkyne and an azide.

Materials:

-

Terminal alkyne-containing molecule

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvent (e.g., water, DMSO/tBuOH mixture)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in water.[20]

-

Prepare a 200 mM solution of the THPTA ligand in water.[20]

-

Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.[20]

-

Dissolve the alkyne and azide components in a suitable solvent to achieve the desired final concentrations.

-

-

Catalyst Premix:

-

Reaction Setup:

-

In a separate reaction tube, combine the alkyne-containing molecule and the azide-containing molecule.

-

Add the premixed copper/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[20]

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[17] The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified by standard methods such as column chromatography, precipitation, or extraction to isolate the desired triazole product.[5]

-

Protocol 2: Bioconjugation - Labeling of an Alkyne-Modified Protein

This protocol provides a method for labeling a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-fluor 488)

-

1.5x Protein Labeling Buffer (containing CuSO₄, THPTA, and aminoguanidine)[11]

-

Sodium L-ascorbate

-

Inert gas (optional, e.g., nitrogen or argon)[11]

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the azide-dye in DMSO.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.[20]

-

-

Reaction Setup:

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[11][20] The final concentration of ascorbate is typically around 5 mM.[23]

-

Gently mix the solution by pipetting or brief vortexing. For sensitive proteins, it is recommended to perform the reaction under an inert atmosphere to minimize oxidation.[11]

-

-

Incubation:

-

Purification:

-

Remove the excess dye and other reaction components by methods suitable for protein purification, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

-

Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for the bioconjugation of a terminal alkyne-modified molecule.

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. app1-c89-pub.pressidium.com - Click Chemistry Alkyne [app1-c89-pub.pressidium.com]

- 4. 'Click' Chemistry in Polymer and Material Science: An Update | Semantic Scholar [semanticscholar.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. bachem.com [bachem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csmres.co.uk [csmres.co.uk]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. Click Chemistry – Med Chem 101 [medchem101.com]

- 14. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drpress.org [drpress.org]

- 16. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. confluore.com [confluore.com]

- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for the Polymerization of 2-Methylnon-1-en-8-yne and its Derivatives

Disclaimer: The polymerization of 2-Methylnon-1-en-8-yne is a specialized research area with limited publicly available data. The following application notes and protocols are based on established principles of polymer chemistry and analogous reactions with similar enyne monomers. These should serve as a foundational guide for researchers, scientists, and drug development professionals. All experimental procedures should be conducted with appropriate safety precautions and adapted based on empirical results.

I. Application Notes

The unique structure of this compound, featuring a terminal alkene (vinyl group) and a terminal alkyne (ethynyl group), offers versatile opportunities for polymerization. The resulting polymers, poly(this compound), can be designed with specific properties by selectively polymerizing one or both unsaturated functionalities. This opens up potential applications in drug delivery, biomaterials, and advanced coatings.

Potential Applications:

-